molecular formula C8H7Br2FO B3072763 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene CAS No. 1016879-06-3

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene

Cat. No. B3072763
CAS RN: 1016879-06-3
M. Wt: 297.95 g/mol
InChI Key: PEWSGHGLFSFLKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For “1-bromo-2-(2-bromoethoxy)ethane”, it contains a total of 14 bonds. There are 6 non-H bonds, 2 rotatable bonds, and 1 ether (aliphatic) . The specific molecular structure of “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” is not provided in the sources retrieved.


Chemical Reactions Analysis

“1-bromo-2-(2-bromoethoxy)ethane” has been used in the synthesis of various compounds. For instance, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and more. For “1-bromo-2-(2-bromoethoxy)ethane”, its Log Kow (KOWWIN v1.67 estimate) is 1.19, Boiling Pt (deg C) is 301.58 (Adapted Stein & Brown method), Melting Pt (deg C) is 77.74 (Mean or Weighted MP), and VP(mm Hg,25 deg C) is 0.00104 (Modified Grain method) . The specific physical and chemical properties of “this compound” are not provided in the sources retrieved.

Scientific Research Applications

Synthesis and Chemical Transformation

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene has been studied for its role in various chemical syntheses and transformations. For instance, palladium-catalyzed carbonylative reactions of related compounds like 1-bromo-2-fluorobenzenes with various nucleophiles have been explored. This process effectively combines carbonylation and nucleophilic substitution, leading to the creation of six-membered heterocycles in moderate to good yields (Jianbin Chen et al., 2014). Additionally, research has been conducted on the preparation of 1-bromo-4-[18F]fluorobenzene, a compound closely related to this compound, through various nucleophilic aromatic substitution reactions (J. Ermert et al., 2004).

Photofragmentation Studies

The compound has also been a subject of interest in photofragment translational spectroscopy studies. Similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene have been examined under ultraviolet photodissociation. These studies help in understanding the translational energy distributions of photofragments and the substitution effect of the fluorine atom (Xi-Bin Gu et al., 2001).

Applications in Battery Technology

In the realm of materials science, particularly battery technology, derivatives of this compound have been investigated. 4-bromo-2-fluoromethoxybenzene, a related compound, has been used as a novel bi-functional electrolyte additive for lithium-ion batteries, enhancing their thermal stability and providing overcharge protection (Zhang Qian-y, 2014).

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts and produces an effect in a system. For “1-bromo-2-(2-bromoethoxy)ethane”, it has been used as a flame-retardant solvent in the creation of bromide-based nonflammable electrolytes for sodium metal batteries . This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues .

Safety and Hazards

The safety and hazards of a compound describe its potential risks and precautions. For “1-bromo-2-(2-bromoethoxy)ethane”, it is classified as a highly flammable liquid and vapor. It is also harmful to aquatic life with long-lasting effects . Specific safety and hazard information for “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” is not provided in the sources retrieved.

Future Directions

The future directions of a compound describe its potential applications and research directions. For “1-bromo-2-(2-bromoethoxy)ethane”, it has been used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries . This work provides a rational design strategy for improving electrolyte flame retardancy and constructing a stable SEI for safe and long-life sodium metal battery applications . The specific future directions for “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” are not provided in the sources retrieved.

properties

IUPAC Name

2-bromo-1-(2-bromoethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWSGHGLFSFLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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